molecular formula C21H22N2O2 B5696225 (3-METHYL-1-BENZOFURAN-2-YL)[4-(2-METHYLPHENYL)PIPERAZINO]METHANONE

(3-METHYL-1-BENZOFURAN-2-YL)[4-(2-METHYLPHENYL)PIPERAZINO]METHANONE

Cat. No.: B5696225
M. Wt: 334.4 g/mol
InChI Key: RMBIJYVPULFERT-UHFFFAOYSA-N
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Description

(3-METHYL-1-BENZOFURAN-2-YL)[4-(2-METHYLPHENYL)PIPERAZINO]METHANONE is a complex organic compound that belongs to the class of benzofuran derivatives. Benzofuran compounds are known for their wide range of biological and pharmacological activities, making them significant in medicinal chemistry .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (3-METHYL-1-BENZOFURAN-2-YL)[4-(2-METHYLPHENYL)PIPERAZINO]METHANONE typically involves multi-step organic reactions. One common method is the Suzuki–Miyaura coupling reaction, which is a widely-applied transition metal-catalyzed carbon–carbon bond-forming reaction. This method is favored due to its mild reaction conditions and functional group tolerance .

Industrial Production Methods

Industrial production of this compound may involve large-scale organic synthesis techniques, utilizing automated reactors and stringent quality control measures to ensure the purity and consistency of the final product. The specific details of industrial production methods are often proprietary and may vary between manufacturers.

Chemical Reactions Analysis

Types of Reactions

(3-METHYL-1-BENZOFURAN-2-YL)[4-(2-METHYLPHENYL)PIPERAZINO]METHANONE can undergo various chemical reactions, including:

Common Reagents and Conditions

    Oxidizing Agents: Potassium permanganate, chromium trioxide.

    Reducing Agents: Lithium aluminum hydride, sodium borohydride.

    Substitution Reagents: Halogens (chlorine, bromine), alkylating agents (methyl iodide).

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or carboxylic acids, while reduction may produce alcohols or amines.

Scientific Research Applications

(3-METHYL-1-BENZOFURAN-2-YL)[4-(2-METHYLPHENYL)PIPERAZINO]METHANONE has several scientific research applications:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules.

    Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential therapeutic effects in treating various diseases.

    Industry: Utilized in the development of new materials and chemical processes

Mechanism of Action

The mechanism of action of (3-METHYL-1-BENZOFURAN-2-YL)[4-(2-METHYLPHENYL)PIPERAZINO]METHANONE involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact molecular targets and pathways can vary depending on the specific application and context .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Its combination of benzofuran and piperazine moieties provides a versatile scaffold for drug development and other scientific research .

Properties

IUPAC Name

(3-methyl-1-benzofuran-2-yl)-[4-(2-methylphenyl)piperazin-1-yl]methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H22N2O2/c1-15-7-3-5-9-18(15)22-11-13-23(14-12-22)21(24)20-16(2)17-8-4-6-10-19(17)25-20/h3-10H,11-14H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RMBIJYVPULFERT-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=CC=C1N2CCN(CC2)C(=O)C3=C(C4=CC=CC=C4O3)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H22N2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

334.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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